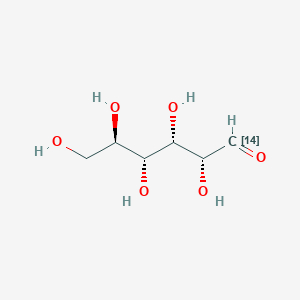
4-(3-苯基丙基)吡啶1-氧化物
描述
4-(3-Phenylpropyl)pyridine 1-oxide is an organic solvent and is a suitable medium for water-insoluble transition metal complexes of porphyrins or phthalocyanines .
Synthesis Analysis
4-(3-Phenylpropyl)pyridine N-oxide participates in catalytic media for manganese-salen complex in the asymmetric epoxidation of indene . It may be employed as a donor ligand in the manganese-salen complex catalyzed asymmetric epoxidation of indene and styrene .Molecular Structure Analysis
The molecular formula of 4-(3-Phenylpropyl)pyridine 1-oxide is C14H15NO . The molecular weight is 213.28 .Chemical Reactions Analysis
4-(3-Phenylpropyl)pyridine N-oxide participates in catalytic media for manganese-salen complex in the asymmetric epoxidation of indene . It may be employed as a donor ligand in the manganese-salen complex catalyzed asymmetric epoxidation of indene and styrene .Physical And Chemical Properties Analysis
The physical properties of 4-(3-Phenylpropyl)pyridine 1-oxide include a melting point of 58-65 °C (lit.) . It has a density of 1.03 g/mL at 25 °C (lit.) .科学研究应用
电化学界面的稳定化
涉及4-(3-苯基丙基)-吡啶(PPP)的稳定液体|液体界面已被研究用于电化学驱动的离子转移过程。特别是,碳纳米粒子与PPP结合使用已被证明可以有效地催化这些界面处的电子和离子转移过程。这些发现对于液体|液体电分析具有重要意义,并且可能在电化学中具有更广泛的应用 (Macdonald et al., 2007)。
非线性光学材料
对各种化合物与4-取代吡啶-1-氧化物(包括与4-(3-苯基丙基)吡啶1-氧化物相似的化合物)形成的分子配合物的研究显示了在非线性光学(NLO)中的潜在应用。这些化合物的排列和相互作用是它们表现出二次谐波产生(SHG)能力的关键因素,这是NLO材料的关键特性 (Muthuraman et al., 2001)。
配位化合物中的磁性
4-(3-苯基丙基)吡啶已用于与钴(II)离子形成的配位化合物中,影响了它们的磁性。这些化合物表现出复杂的磁性相互作用,包括铁磁行为,这可能对磁性材料的研究及其潜在应用感兴趣 (Werner et al., 2014)。
与其他化合物的反应性
吡啶1-氧化物(类似于4-(3-苯基丙基)吡啶1-氧化物)与不同试剂的反应性已得到广泛研究。这些反应产生各种产物,在合成化学中具有重要意义,特别是在杂环化合物和药物的合成中 (Yamanaka et al., 1979)。
电催化和离子转移
已经研究了含有4-(3-苯基丙基)吡啶的体系中金属配合物的电化学离子转移反应性,证明了该化合物在促进离子转移和氧化还原过程中的作用。这在电催化中具有重要意义,并且可能与新型电化学传感器和器件的开发相关 (Bonné et al., 2006)。
固有微孔聚合物体系
4-(3-苯基丙基)-吡啶已被纳入固有微孔聚合物体系中,从而实现双相伏安法和光谱电化学。这种整合可以为研究有机凝胶/电解质界面提供新途径,并促进新型电化学体系的开发 (Ganesan et al., 2018)。
氧化反应中的催化
研究配体(如4-(3-苯基丙基)吡啶N-氧化物)在催化反应中的作用表明,它影响了环氧化反应速率的提高。这在催化领域具有重要意义,特别是在不对称环氧化过程中 (Hughes et al., 1997)。
作用机制
Target of Action
The primary target of 4-(3-Phenylpropyl)pyridine 1-oxide (P3NO, 4-PPPyNO) is the manganese-salen complex . This complex is a catalyst used in various chemical reactions, including the asymmetric epoxidation of indene .
Mode of Action
4-(3-Phenylpropyl)pyridine 1-oxide acts as a donor ligand in the manganese-salen complex . It interacts with the complex to increase the rate of epoxidation without affecting enantioselectivity . This interaction also stabilizes the catalyst, allowing for a reduction in catalyst loading .
Biochemical Pathways
The compound is involved in the asymmetric epoxidation of indene , a reaction catalyzed by the manganese-salen complex . This reaction is part of larger biochemical pathways involving the synthesis of various organic compounds .
Pharmacokinetics
It’s known that the compound is a solid at room temperature and has a melting point of 58-65 °C . Its solubility in water is limited , which could impact its bioavailability.
Result of Action
The action of 4-(3-Phenylpropyl)pyridine 1-oxide results in the asymmetric epoxidation of indene . This reaction yields indene oxide in high yield and enantioselectivity , which is a valuable intermediate in organic synthesis.
Action Environment
The action of 4-(3-Phenylpropyl)pyridine 1-oxide is influenced by environmental factors such as temperature and solvent. For instance, its solubility in water is limited , suggesting that it may be more effective in non-aqueous environments. Additionally, its stability may be affected by strong oxidizing agents .
安全和危害
4-(3-Phenylpropyl)pyridine N-oxide is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (STOT SE 3) . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/eye protection/face protection, and washing with plenty of soap and water if it comes into contact with skin .
属性
IUPAC Name |
1-oxido-4-(3-phenylpropyl)pyridin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c16-15-11-9-14(10-12-15)8-4-7-13-5-2-1-3-6-13/h1-3,5-6,9-12H,4,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOFBEJNEUVLZOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC2=CC=[N+](C=C2)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70233883 | |
| Record name | 4-(3-Phenylpropyl)pyridine 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70233883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
84824-92-0, 34122-28-6 | |
| Record name | Pyridine, 4-(3-phenylpropyl)-, 1-oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84824-92-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(3-Phenylpropyl)pyridine 1-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084824920 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(3-Phenylpropyl)pyridine 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70233883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(3-phenylpropyl)pyridine 1-oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.076.559 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-(3-Phenylpropyl)pyridine N-oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















